molecular formula C13H9FO2 B223972 (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1565-90-8

(2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B223972
CAS No.: 1565-90-8
M. Wt: 216.21 g/mol
InChI Key: RGJPDKIZVFCFKE-UHFFFAOYSA-N
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Description

(2E)-1-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure includes a 4-fluorophenyl group at position 1 and a furan-2-yl substituent at position 3 (Fig. 1). Chalcones are widely studied for their antimicrobial, antiviral, and anticancer properties, with structural modifications significantly influencing their bioactivity .

Synthesis: The compound is synthesized via Claisen–Schmidt condensation, where 4-fluoroacetophenone reacts with furfural in ethanol under basic conditions (e.g., NaOH) . This method aligns with other chalcone syntheses but may yield lower quantities (e.g., 19–25% yields for furan-containing analogs) compared to methoxy-substituted derivatives .

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWADTFLQQUACM-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565-90-8
Record name NSC122721
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Fluoro-3-(2-furyl)acrylophenone
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and furfural in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Substituents on the aromatic rings influence melting points, solubility, and purity. Key analogs and their properties are summarized in Table 1.

Table 1: Physical Properties of Selected Chalcone Derivatives

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Purity (%) Reference
(2E)-1-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one 4-F (Ph), furan-2-yl (B) - - - [3]
LabMol-70 4-SMe (Ph), furan-2-yl (B) 152 25 100 [1]
LabMol-71 4-SMe (Ph), furan-2-yl (B) 114 19 99.05 [1]
(E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 4-F (Ph), 2-OH (Ph) - - - [6]
(2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one 4-NMe₂ (Ph), 2,5-Me (furan) - - - [15]

Key Observations :

  • Furan vs. Phenyl : Furan-containing chalcones (e.g., LabMol-70/71) exhibit moderate melting points (114–152°C), lower than methoxy-substituted analogs (e.g., LabMol-69: 164°C) .
Antimicrobial Activity

Table 2: Antimicrobial Activity of Chalcone Derivatives

Compound Name MIC (µg/mL) Target Microbe Reference
(E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one Not reported E. coli, S. aureus [6]
(2E)-1-(4’-Aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one 0.07 Trichophyton rubrum [8]

Key Observations :

  • Antifungal Potency: The 4-fluorophenyl group in compound 2 () shows notable antifungal activity (MIC = 0.07 µg/mL), suggesting halogenation enhances membrane penetration .
  • Hydroxyl vs. Furan : Hydroxyphenyl-substituted chalcones () exhibit broad-spectrum antibacterial effects, while furan derivatives may require additional substituents (e.g., methoxy) for optimal activity .
Enzymatic Inhibition and SAR

Table 3: IC50 Values of Non-Piperazine Chalcones (Cluster 5 and 6)

Compound Name Substituents (Position) IC50 (µM) Reference
Cardamonin (Cluster 5) 2-OH, 4-OH (A); no substitution (B) 4.35 [7]
2j ((E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) 4-Br, 5-I (A); 4-F (B) 4.70 [7]
2n ((E)-3-(4-Fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one) 4-OCH₃ (A); 4-F (B) 25.07 [7]

Key Observations :

  • Electronegativity and Potency : Fluorine (high electronegativity) at the para position of ring B in 2j lowers IC50 (4.70 µM) compared to methoxy-substituted 2n (25.07 µM) .
  • Halogen Synergy : Bromine and iodine on ring A (2j) enhance activity, likely through hydrophobic interactions with enzyme active sites .

Key Observations :

  • Base Selection : NaOH yields moderate quantities (19–53%) for furan-containing chalcones, while KOH may accelerate condensation but requires temperature control (0–50°C) .

Biological Activity

(2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C13H9FO2
  • CAS Number: 1565-90-8
  • Molecular Weight: 216.207 g/mol

The compound features a furan ring and a fluorophenyl group, which contribute to its unique chemical properties and biological activities. Chalcones are known for their role as intermediates in the synthesis of various biologically active compounds, making them significant in medicinal chemistry.

Synthesis

The synthesis of (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 4-fluoroacetophenone and furfural. The reaction is facilitated by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. After the reaction, the product is purified through recrystallization or column chromatography.

The biological activity of (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one is attributed to its ability to interact with specific molecular targets and pathways. The compound has been shown to:

  • Inhibit Enzymes: It can inhibit enzymes related to inflammation and cancer cell proliferation, which may lead to anti-inflammatory and anticancer effects.
  • Modulate Signaling Pathways: The compound's interaction with various receptors may alter signaling pathways associated with cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (cervical)51.8
MCF-7 (breast)62.1
U251MG (glioma)>100

These findings indicate that (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one exhibits selective toxicity towards cancer cells compared to normal cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess significant inhibitory effects against various bacterial strains and fungi, although specific IC50 values are yet to be fully characterized in published literature.

Case Studies

Case Study 1: Anticancer Efficacy
A study focused on the efficacy of (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one against HeLa and MCF-7 cell lines showed that it reduced cell viability significantly at concentrations below 100 µM. The selectivity index calculated indicated a favorable profile for targeting cancer cells over normal fibroblasts, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of chalcone derivatives, including (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, highlighting its potential use in developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Reactant of Route 2
(2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one

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